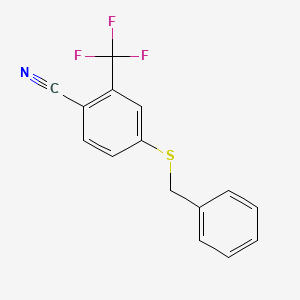

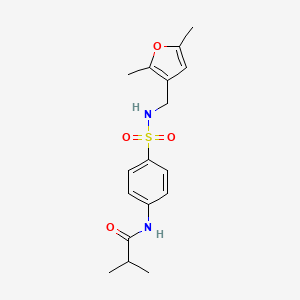

4-(Benzylsulfanyl)-2-(trifluoromethyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H4F3N . It is a white or colorless to light yellow powder or lump to clear liquid .

Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)benzonitrile” consists of a benzene ring with a trifluoromethyl group (-CF3) and a nitrile group (-CN) attached to it .

Chemical Reactions Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

Physical And Chemical Properties Analysis

The compound has a melting point of 37 °C and a boiling point of 81 °C/20 mmHg . It is insoluble in water .

Scientific Research Applications

Application in High Voltage Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile (4-TB) has been used as a novel electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathodes in high voltage lithium-ion batteries. It significantly improves cyclic stability and maintains higher capacity retention compared to a base electrolyte (Huang et al., 2014).

Development of Androgen Receptor Antagonists

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile was utilized in the synthesis of the androgen receptor antagonist MDV3100, indicating its potential in medical research and pharmaceutical applications (Li Zhi-yu, 2012).

In Dermatological Applications

A compound similar to 4-(Benzylsulfanyl)-2-(trifluoromethyl)benzonitrile, namely 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile [PF-0998425, (-)- 6a], was developed as a nonsteroidal androgen receptor antagonist for sebum control and the treatment of androgenetic alopecia (Li et al., 2008).

Synthesis of Bicalutamide Intermediate

4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was synthesized from m-fluoro-(trifluoromethyl)benzene. This showcases its role in the production of pharmaceutical compounds (Zhang Tong-bin, 2012).

Structural Analysis

The molecular structure of 4-(Trifluoromethyl)benzonitrile, which shares a core component with 4-(Benzylsulfanyl)-2-(trifluoromethyl)benzonitrile, has been analyzed, revealing a dense two-dimensional network without pi...pi ring interactions, contributing to the understanding of its chemical properties (Boitsov et al., 2002).

Incorporation in Chemical Scaffolds

The (trifluoromethyl)thio group, a key component of 4-(Benzylsulfanyl)-2-(trifluoromethyl)benzonitrile, has been incorporated into the benzo[e][1,2]thiazine 1,1-dioxide scaffold, demonstrating its utility in complex chemical transformations (Xiao et al., 2013).

Safety and Hazards

properties

IUPAC Name |

4-benzylsulfanyl-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NS/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-8H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYAFPUPPYSPPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC(=C(C=C2)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylsulfanyl)-2-(trifluoromethyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2380862.png)

![3-[3-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B2380864.png)

![5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B2380867.png)

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-methylthiophene-2-carbonyl)azetidine](/img/structure/B2380870.png)

![2-[(2,5-dimethylphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2380881.png)

![1-((5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380883.png)